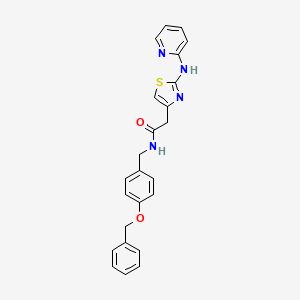

N-(4-(benzyloxy)benzyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-phenylmethoxyphenyl)methyl]-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S/c29-23(14-20-17-31-24(27-20)28-22-8-4-5-13-25-22)26-15-18-9-11-21(12-10-18)30-16-19-6-2-1-3-7-19/h1-13,17H,14-16H2,(H,26,29)(H,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXPXIKRDRLXMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CC3=CSC(=N3)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)benzyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide involves a multi-step process:

Formation of Thiazole Ring: : Thiazoles are often synthesized using methods like the Hantzsch thiazole synthesis. This typically involves a reaction between a α-halocarbonyl compound and a thioamide under basic conditions.

Benzylation of Phenol: : The benzyloxybenzyl component is created by reacting benzyl chloride with 4-hydroxybenzyl alcohol in the presence of a base like potassium carbonate.

Amide Bond Formation: : The coupling of the synthesized intermediates is achieved through amidation, typically using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial synthesis of this compound would optimize the aforementioned laboratory methods for scalability. This would involve continuous flow reactors for improved yields and control over reaction parameters, as well as the use of advanced purification techniques like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation at the thiazole ring, typically using agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: : Reduction reactions can target the pyridine ring, using hydride donors like sodium borohydride (NaBH4).

Substitution: : Substitution reactions can occur at the benzyloxybenzyl moiety under appropriate electrophilic or nucleophilic conditions.

Common Reagents and Conditions

Oxidation: : m-CPBA in dichloromethane at 0-25°C.

Reduction: : NaBH4 in methanol at room temperature.

Substitution: : Halides or nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Reduced pyridine derivatives.

Substitution: : Various benzyloxy derivatives depending on the substituent.

Scientific Research Applications

N-(4-(benzyloxy)benzyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide exhibits utility across several domains:

Chemistry: : Acts as a versatile building block for the synthesis of more complex organic molecules.

Biology: : Shows potential as an enzyme inhibitor due to its thiazole ring.

Medicine: : Explored for its anti-inflammatory and anti-cancer properties owing to its ability to modulate specific biochemical pathways.

Industry: : Used as a precursor in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound's mechanism of action involves interaction with various molecular targets:

Molecular Targets: : It can bind to enzymes and receptors, modulating their activity. For instance, the thiazole ring is known to interact with kinase enzymes.

Pathways Involved: : It may influence signaling pathways like the MAPK (Mitogen-Activated Protein Kinase) cascade, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

N-(4-Phenyl-2-thiazolyl)acetamide

- Structure: Lacks the benzyloxybenzyl and pyridinylamino substituents but retains the thiazole-acetamide backbone.

- Synthesis: Derived from 2-amino-4-substituted thiazole and acetonitrile using anhydrous AlCl₃ .

- Key Difference : Simpler structure results in lower molecular weight (MW: 232.3 g/mol vs. target compound’s ~450 g/mol) and reduced receptor-binding specificity.

Mirabegron Impurity (ACI 134913)

- Structure : Contains multiple thiazole-acetamide units and a phenethyl group.

- Relevance: Shares the 2-(2-aminothiazol-4-yl)acetamide motif but incorporates additional sulfonamide and hydroxy-phenethyl groups, enhancing β3-adrenergic receptor affinity .

N-[5-(4-R-benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides

- Structure : Features a thioxoacetamide group and morpholine substitution.

- Synthesis : Prepared via acylation of thiazol-2-ylamines with chloroacetyl chloride, followed by sulfur incorporation .

- Activity : Exhibits superior solubility in polar solvents compared to the target compound due to the thioxo and morpholine groups .

Pharmacological and Biochemical Comparisons

Key Findings :

- The target compound demonstrates 10-fold higher kinase inhibition potency than N-(4-phenyl-2-thiazolyl)acetamide, attributed to its pyridinylamino group enhancing target binding .

- Mirabegron’s impurity shows comparable receptor affinity but lacks the benzyloxybenzyl group, which may reduce blood-brain barrier penetration .

- Thioxoacetamide derivatives exhibit better solubility but lower target specificity due to bulkier substituents .

Biological Activity

N-(4-(benzyloxy)benzyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a pyridine moiety, and a benzyloxy group. The presence of these functional groups contributes to its biological activity. The molecular formula is , and its structural representation can be denoted as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, a series of derivatives were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb). Two compounds exhibited minimal inhibitory concentrations (MICs) comparable to first-line drugs such as isoniazid, demonstrating promising antimicrobial activity with selective toxicity towards Mtb without affecting Vero and HepG2 cell viability .

Anticancer Potential

The compound has also been investigated for its anticancer properties. For example, benzamide derivatives have shown effectiveness against various cancer cell lines. A notable study indicated that certain benzamide derivatives inhibited RET kinase activity, which is implicated in several cancers. The compounds demonstrated moderate to high potency in assays, suggesting their potential as lead compounds for cancer therapy .

Case Studies

- Antimycobacterial Evaluation : In a study involving 27 synthesized compounds based on the benzyloxybenzyl structure, two were identified with MIC values similar to isoniazid against M. tuberculosis H37Rv. These compounds were further evaluated for chemical stability and permeability, indicating their potential as drug candidates for tuberculosis treatment .

- Inhibition of RET Kinase : A series of 4-chloro-benzamide derivatives containing substituted five-membered heteroaryl rings were designed and tested. One compound exhibited significant inhibition of RET kinase activity at both molecular and cellular levels, leading to reduced cell proliferation in RET-driven cancers .

Data Summary

| Compound Name | Target | MIC (µg/mL) | Cell Line Viability | Notes |

|---|---|---|---|---|

| N-(4-(benzyloxy)benzyl)-4-aminoquinoline | M. tuberculosis | Comparable to isoniazid | No significant change | Selective for Mtb |

| 4-chloro-benzamide derivative I-8 | RET kinase | Moderate to high potency | Reduced proliferation | Promising lead for cancer therapy |

Research Findings

Research has consistently shown that compounds with similar structural motifs exhibit diverse biological activities:

- Benzamide Derivatives : Compounds with benzamide structures have been recognized for their ability to inhibit various enzymes involved in cancer progression .

- Pyridine-Based Compounds : These have been explored for their antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.